molecular formula C11H10BrFN4OS B2667767 3-Bromo-6-fluoro-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide CAS No. 2411237-11-9

3-Bromo-6-fluoro-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide

Cat. No. B2667767
CAS RN: 2411237-11-9
M. Wt: 345.19
InChI Key: VXBJRAFDNZPLPN-UHFFFAOYSA-N
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Description

3-Bromo-6-fluoro-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method, which involves the reaction of various chemicals. The compound's mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been studied extensively. Additionally, several future directions have been identified for further research on this compound.

Mechanism of Action

The mechanism of action of 3-Bromo-6-fluoro-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes, such as proteases and kinases, which play a crucial role in various biological processes. Additionally, this compound has been shown to modulate the expression of certain genes, which can affect cellular signaling pathways.
Biochemical and Physiological Effects
Studies have shown that 3-Bromo-6-fluoro-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide can have various biochemical and physiological effects on cells and organisms. In vitro studies have shown that this compound can induce apoptosis, which is a form of programmed cell death, in cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of certain cytokines and chemokines.

Advantages and Limitations for Lab Experiments

3-Bromo-6-fluoro-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide has several advantages and limitations for laboratory experiments. One advantage is that this compound is relatively easy to synthesize using the method described above. Additionally, this compound has shown promising results in various in vitro and in vivo studies. However, one limitation is that the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

Several future directions have been identified for further research on 3-Bromo-6-fluoro-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide. One direction is to further investigate the mechanism of action of this compound to better understand how it affects cellular processes. Additionally, further studies are needed to determine the potential applications of this compound in the pharmaceutical and agricultural industries. Finally, future research should focus on identifying potential drug targets for this compound and developing more potent derivatives.

Synthesis Methods

The synthesis of 3-Bromo-6-fluoro-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide involves the reaction of 2-chloro-6-fluoropyridine with 3-bromo-N-propylthiadiazol-2-amine. The reaction is catalyzed by a base, such as potassium carbonate, in the presence of a solvent, such as dimethylformamide or dimethylacetamide. The resulting product is then treated with 2-cyano-2-propyl-N-methylacetamide to obtain the final compound.

Scientific Research Applications

3-Bromo-6-fluoro-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, this compound has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer and inflammation. Additionally, this compound has been studied for its potential use as an insecticide and herbicide.

properties

IUPAC Name

3-bromo-6-fluoro-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrFN4OS/c1-2-3-8-16-17-11(19-8)15-10(18)9-6(12)4-5-7(13)14-9/h4-5H,2-3H2,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXBJRAFDNZPLPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)C2=C(C=CC(=N2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-fluoro-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide

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